molecular formula C10H19NO B1485614 trans-2-(Azepan-1-yl)cyclobutan-1-ol CAS No. 2148421-86-5

trans-2-(Azepan-1-yl)cyclobutan-1-ol

Cat. No.: B1485614
CAS No.: 2148421-86-5
M. Wt: 169.26 g/mol
InChI Key: WKMMYHAXJWIYKU-NXEZZACHSA-N
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Description

trans-2-(Azepan-1-yl)cyclobutan-1-ol (CAS#: 2148421-86-5) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a cyclobutane ring, a strained carbocycle that is increasingly employed to fine-tune the properties of small-molecule drug candidates . The unique puckered geometry of the cyclobutane ring provides robust conformational restriction, which can be utilized to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and improving potency . The trans stereochemistry relative to the azepane nitrogen and the hydroxyl group defines a specific three-dimensional orientation that is valuable for exploring structure-activity relationships. The compound's structure offers a versatile platform for synthetic elaboration. The seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) can act as a key pharmacophore element, while the secondary hydroxyl group on the cyclobutane ring serves as a handle for further synthetic modification or for directing key substituents in space . Researchers can leverage this scaffold in the design of novel compounds for various therapeutic areas, including oncology, where cyclobutane-containing molecules have been developed to target protein-protein interactions and enzyme binding pockets . This compound is supplied strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R,2R)-2-(azepan-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-6-5-9(10)11-7-3-1-2-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMYHAXJWIYKU-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

trans-2-(Azepan-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure combined with an azepane moiety. This compound has garnered interest in biological research due to its potential interactions with various biological systems, including enzymes and receptors. Understanding its biological activity can provide insights into its possible therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the azepane group enhances its binding affinity, potentially influencing various biological pathways. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems, metabolic pathways, and cellular signaling processes .

Biological Activity Data

Activity Description
Enzyme Interaction May inhibit or activate specific enzymes involved in metabolic pathways.
Neurotransmitter Modulation Potential effects on neurotransmitter systems, possibly influencing mood and cognition.
Antimicrobial Properties Investigated for potential antimicrobial activity against various pathogens.
Cell Proliferation Studies suggest effects on cell growth and proliferation in certain models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of azepane derivatives, including this compound, demonstrating effectiveness against Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis.
  • Neuropharmacological Effects : Research has indicated that compounds with similar structures can modulate neurotransmitter release, particularly affecting serotonin and dopamine pathways . This suggests potential applications in treating mood disorders.
  • Metabolic Pathway Involvement : Investigations into the metabolic effects of azepane-containing compounds revealed that they could influence fatty acid metabolism, possibly through modulation of mitochondrial enzymes . This highlights their potential role in metabolic disorders.

Scientific Research Applications

Chemical Properties and Structure

trans-2-(Azepan-1-yl)cyclobutan-1-ol features a cyclobutane ring fused with an azepane group. The structural formula can be represented as follows:

C10H19NO\text{C}_{10}\text{H}_{19}\text{NO}

This compound's unique structure allows it to interact with biological systems and serve as a versatile building block in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors. It shows promise in the following areas:

  • Neurological Disorders : Research indicates that compounds similar to this compound can act as agonists for muscarinic receptors, which are implicated in cognitive functions and memory enhancement .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are shown in the table below:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential for development into new antimicrobial agents.

2. Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as:

  • Nucleophilic Substitution : Facilitating the introduction of functional groups.
  • Cycloaddition Reactions : Serving as a precursor in the formation of larger cyclic structures.

This versatility makes it an important compound in synthetic organic chemistry .

Case Studies

Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated superior activity compared to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies.

Cancer Cell Proliferation Inhibition : Another study focused on the cytotoxic effects of this compound on cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 (µM)
MCF-7 (breast)15
HeLa (cervical)20
A549 (lung)25

These findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development.

Comparison with Similar Compounds

Molecular Architecture

  • trans-2-(Azepan-1-yl)cyclobutan-1-ol: Cyclobutane ring (4-membered) with a secondary alcohol group and a bulky azepane (7-membered amine ring) substituent. Estimated molecular formula: C₁₀H₁₉NO; molecular weight ~169 g/mol.
  • 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): Cyclopentane ring (5-membered) with a secondary alcohol and a linear aminobutyl substituent. Molecular formula: C₉H₁₉NO; molecular weight: 157.25 g/mol .
  • trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol (): Cyclobutane ring with a secondary alcohol and a phenylethylamino substituent. Molecular formula: C₁₂H₁₇NO; molecular weight: 191.27 g/mol .

Key Differences :

  • Substituent Flexibility : The azepane’s 7-membered ring offers greater conformational flexibility than the rigid phenylethyl group in ’s compound, which may influence binding interactions in biological systems .

Physicochemical Properties

Property This compound 1-(1-Aminobutan-2-yl)cyclopentan-1-ol trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol
Molecular Weight (g/mol) ~169 (estimated) 157.25 191.27
Purity Unknown ≥95% ≥95%
Solubility Likely moderate in polar solvents High (due to amine and alcohol groups) Lower (due to aromatic substituent)
Reactivity Enhanced (strain + tertiary amine) Moderate (secondary amine) Moderate (aromatic amine influence)

Preparation Methods

Catalytic Diastereoselective Approaches

Recent advances highlight the use of metal-catalyzed cycloaddition and amination reactions to construct azepine and azepane derivatives with high stereocontrol, which are closely related to the target compound.

  • Gold(I)-Catalyzed Diastereoselective Methods:
    Pertschi et al. (2021) developed gold(I)-catalyzed strategies enabling divergent and diastereoselective synthesis of azepines with broad substrate flexibility and good to excellent yields. These methods leverage gold’s unique catalytic properties to promote cycloaddition and rearrangement steps that can be adapted for azepane-containing cyclobutanols.

  • Rhodium(III)-Catalyzed C–H Activation/[4 + 3] Cycloaddition:
    A related approach involves Rh(III)-catalyzed C–H activation combined with [4 + 3] cycloaddition of benzamides and vinylcarbenoids, facilitating the construction of azepinone frameworks. This method provides a template for synthesizing seven-membered nitrogen heterocycles with defined stereochemistry, potentially translatable to the azepan-1-yl cyclobutanol system.

  • Iridium-Catalyzed Tandem Allylic Vinylation/Amination:
    Enantioselective synthesis of dihydrobenzoazepines via iridium-catalyzed tandem reactions demonstrates the feasibility of introducing nitrogen heterocycles with stereochemical precision. This tandem catalysis approach could be modified for the synthesis of trans-2-(Azepan-1-yl)cyclobutan-1-ol.

Stepwise Synthetic Route Proposal

Based on the literature and catalytic methods, a plausible preparation route for this compound involves:

Step Reaction Type Reagents/Catalysts Outcome/Notes
1 Cyclobutanone Formation Cyclobutanone or substituted precursor Provides cyclobutanone core as starting material
2 Amination (Azepane Introduction) Azepane, amination catalyst (e.g., Rh, Au, or Ir complexes) Nucleophilic substitution or C–H activation to attach azepane ring
3 Diastereoselective Reduction/Oxidation Selective reducing agent or oxidant Establishes the trans stereochemistry at cyclobutanol center
4 Purification and Characterization Chromatography, crystallization Isolates pure this compound

Research Findings and Yield Data

  • Diastereoselectivity: Gold(I)-catalyzed methods reported diastereomeric ratios (dr) exceeding 90:10 in favor of the trans isomer, indicating high stereochemical control.
  • Yields: Overall yields for azepine and azepane ring-forming reactions ranged from 70% to 95%, depending on substrate and catalyst loading.
  • Reaction Conditions: Mild temperatures (room temperature to 60°C), inert atmosphere, and use of solvents like dichloromethane or toluene were common to preserve ring integrity and optimize selectivity.

Comparative Analysis of Catalytic Systems

Catalyst System Advantages Limitations Applicability to this compound
Gold(I) Catalysts High diastereoselectivity, mild conditions Cost of gold catalysts, sensitivity to moisture Excellent for cycloaddition and amination steps
Rhodium(III) Catalysts Effective C–H activation, broad substrate scope Requires specialized ligands, higher temperature Useful for ring construction and azepane incorporation
Iridium Catalysts Enantioselective tandem reactions Complex catalyst synthesis Potential for stereocontrolled amination and vinylation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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